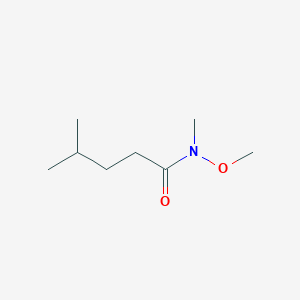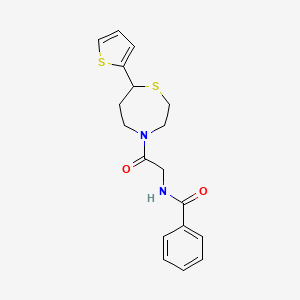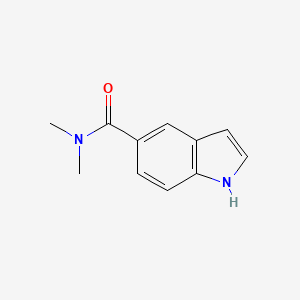
5-Bromo-2-methanesulfinylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methanesulfinylpyrimidin-4-amine: is a chemical compound with the molecular formula C5H6BrN3OS It is a pyrimidine derivative characterized by the presence of a bromine atom at the 5-position, a methanesulfinyl group at the 2-position, and an amine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methanesulfinylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the pyrimidine ring.
Methanesulfinylation: Introduction of a methanesulfinyl group at the 2-position.
Amination: Introduction of an amine group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Selection of appropriate solvents and catalysts: to facilitate the reactions.
Control of reaction temperature and time: to maximize efficiency.
Purification steps: such as recrystallization or chromatography to obtain the final product with desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-methanesulfinylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The methanesulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Amination Reactions: The amine group can participate in further functionalization reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Pyrimidines: Formed through substitution reactions.
Sulfone and Sulfide Derivatives: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-methanesulfinylpyrimidin-4-amine is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: This compound has potential applications in drug discovery and development. It can be used to synthesize analogs with biological activity, which may serve as leads for new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methanesulfinylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfinyl group can participate in redox reactions, while the bromine and amine groups can form hydrogen bonds and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Similar structure but with a methylsulfonyl group instead of a methanesulfinyl group.
2-Bromo-4-aminopyrimidine: Lacks the methanesulfinyl group, making it less versatile in certain reactions.
5-Chloro-2-methanesulfinylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-2-methanesulfinylpyrimidin-4-amine is unique due to the presence of both a bromine atom and a methanesulfinyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
IUPAC Name |
5-bromo-2-methylsulfinylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISKLKJRIGCXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C(=N1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)
![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)



![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)





![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)

